(4-Chloro-3-fluorofuran-2-yl)(phenyl)methanol
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Overview
Description
(4-Chloro-3-fluorofuran-2-yl)(phenyl)methanol is an organic compound with the molecular formula C11H8ClFO2 It is a derivative of furan, a heterocyclic organic compound, and contains both chloro and fluoro substituents on the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-fluorofuran-2-yl)(phenyl)methanol typically involves the reaction of 4-chloro-3-fluorofuran with benzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as column chromatography or recrystallization is also common to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-fluorofuran-2-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro or fluoro groups under basic conditions.
Major Products
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
(4-Chloro-3-fluorofuran-2-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Chloro-3-fluorofuran-2-yl)(phenyl)methanol involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-3-fluorophenyl)(furan-2-yl)methanol
- (4-Chloro-2-fluoro-3-(methylthio)phenyl)(furan-2-yl)methanol
Uniqueness
(4-Chloro-3-fluorofuran-2-yl)(phenyl)methanol is unique due to the specific positioning of the chloro and fluoro substituents on the furan ring, which can significantly influence its chemical and biological properties. The presence of both chloro and fluoro groups can enhance the compound’s stability and reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C11H8ClFO2 |
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Molecular Weight |
226.63 g/mol |
IUPAC Name |
(4-chloro-3-fluorofuran-2-yl)-phenylmethanol |
InChI |
InChI=1S/C11H8ClFO2/c12-8-6-15-11(9(8)13)10(14)7-4-2-1-3-5-7/h1-6,10,14H |
InChI Key |
YGCPFFDHZNGVIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C(=CO2)Cl)F)O |
Origin of Product |
United States |
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